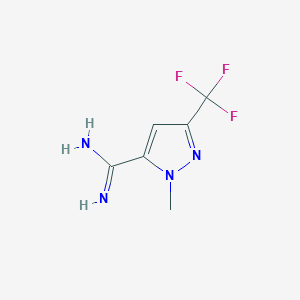

1-méthyl-3-(trifluorométhyl)-1H-pyrazole-5-carboximidamide

Vue d'ensemble

Description

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds The trifluoromethyl group in this compound is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecule

Applications De Recherche Scientifique

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has a wide range of scientific research applications:

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Méthodes De Préparation

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a mixture of methanol and water under reflux conditions for several hours. The resulting product is then purified through distillation .

In industrial production, the synthesis can be scaled up using a flow chemistry approach. This involves the lithiation of the intermediate compound followed by trapping with electrophiles. The reaction conditions are carefully controlled to avoid precipitation and ensure high yields .

Analyse Des Réactions Chimiques

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mécanisme D'action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For example, in its antifungal activity, the compound binds to the ubiquinone-binding site of the mitochondrial complex II, interrupting electron transport in the mitochondrial respiratory chain. This prevents the fungi from producing vital energy in the form of adenosine triphosphate (ATP), leading to their death .

Comparaison Avec Des Composés Similaires

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be compared with other similar compounds, such as:

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound also contains a trifluoromethyl group and has shown antifungal activity.

1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide: This compound has a similar structure but includes a thieno ring, which may confer different chemical and biological properties.

The uniqueness of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.

Activité Biologique

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

- Chemical Formula : C6H6F3N3O

- Molecular Weight : 193.13 g/mol

- IUPAC Name : 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

- Appearance : Powder

Research indicates that the compound may influence various biological pathways through its structural components. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can affect the bioavailability and efficacy of the compound in biological systems.

Antimicrobial Activity

A study on related pyrazole derivatives showed significant antimicrobial properties against various bacterial strains, including Salmonella spp. The compound demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL, effectively inhibiting biofilm formation by up to 5.2 log10 .

Anti-inflammatory Effects

The imidamide group present in the structure has been linked to anti-inflammatory activities. Compounds with similar structures have shown the ability to modulate nitric oxide synthase (NOS) activity, potentially reducing inflammation in cellular models . The reduction in iNOS expression in inflamed cells suggests a promising avenue for treating inflammatory diseases.

Antiviral Properties

Research on non-nucleoside inhibitors of the measles virus RNA-dependent RNA polymerase has indicated that pyrazole carboxamides can exhibit antiviral activity. Structure-activity relationship (SAR) studies suggest that modifications to the trifluoromethyl-pyrazole unit are crucial for maintaining antiviral potency .

Study 1: Antimicrobial Efficacy

In a comparative study, two derivatives of 4,5-dihydro-1H-pyrazole were evaluated for their antimicrobial and antibiofilm activities. The results indicated that one derivative effectively inhibited biofilm formation and had no mutagenic potential in tested cell lines .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of pyrazole derivatives, showing that they could inhibit NF-kB pathway activation in macrophages, leading to decreased production of pro-inflammatory cytokines . This suggests potential applications in treating chronic inflammatory conditions.

Research Findings Summary Table

| Activity Type | Compound Tested | MIC (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide | 62.5 | Inhibition of Salmonella spp. |

| Anti-inflammatory | Related pyrazole derivatives | N/A | Reduced iNOS expression in RAW264.7 macrophages |

| Antiviral | Pyrazole carboxamide derivatives | N/A | Inhibition of measles virus replication |

Propriétés

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4/c1-13-3(5(10)11)2-4(12-13)6(7,8)9/h2H,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODROPSAKHNOFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.